ML233

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

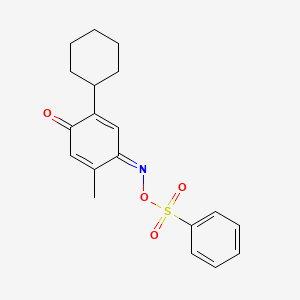

ML233 is a non-peptide apelin receptor agonist. It is known for its high selectivity and potency, with an EC50 value of 3.7 μM for the apelin receptor. This compound exhibits more than 21-fold selectivity over the closely related angiotensin 1 receptor . The compound has a molecular weight of 359.44 and a chemical formula of C19H21NO4S .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ML233 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

- Formation of the cyclohexane ring system.

- Introduction of the phenylsulfonyl group.

- Formation of the oxime group.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

ML233 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: this compound can be reduced to form different reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield different reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

- Chemical Name : (E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1'-bi(cyclohexane)]-3,6-dien-2-one

- Molecular Formula : C₁₉H₂₁N₄O₄S

- Purity : ≥98%

- EC50 Value : 3.7 μM for apelin receptor activation, with over 21-fold selectivity over the angiotensin 1 receptor (EC50 > 79 μM) .

ML233 functions primarily by activating the apelin receptor (APLNR), which plays a crucial role in various physiological processes including cardiovascular regulation and metabolic homeostasis. The compound exhibits a full agonistic effect on the receptor, leading to downstream signaling that can improve cardiac function and potentially mitigate metabolic disorders.

Cardiovascular Diseases

Recent studies have demonstrated that this compound has protective effects in models of heart failure. It enhances cardiac contractility and prevents hypertrophy, indicating its potential as a therapeutic agent for heart-related conditions . The compound's ability to modulate the apelin system suggests it may be beneficial in treating conditions such as hypertension and heart failure.

Dermatological Applications

This compound has been identified as a potent inhibitor of tyrosinase activity, which is critical in melanin production. Research using zebrafish models and murine melanoma cells revealed that this compound effectively reduces melanin synthesis without significant toxic side effects . This property positions this compound as a promising candidate for treating skin disorders associated with abnormal pigmentation such as albinism, vitiligo, and melasma.

Retinal Protection

In preclinical studies, this compound was shown to prevent NMDA-induced retinal damage when administered orally to mice. This suggests its potential application in protecting against retinal degeneration, which could be beneficial for conditions like diabetic retinopathy .

Case Studies

Mecanismo De Acción

ML233 exerts its effects by binding to the apelin receptor, a G protein-coupled receptor. Upon binding, this compound activates the receptor, leading to the activation of downstream signaling pathways. One of the key pathways involves the phosphorylation of Akt, a potent anti-apoptotic protein. This activation can protect cells from apoptosis and promote cell survival .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to ML233 include:

Apelin-13: A peptide agonist of the apelin receptor.

Elabela: Another peptide agonist with similar effects on the apelin receptor.

Angiotensin II: Although it targets a different receptor, it shares some structural similarities with this compound

Uniqueness of this compound

This compound is unique due to its non-peptide structure, which provides greater stability and selectivity compared to peptide agonists. Its high selectivity for the apelin receptor over other related receptors makes it a valuable tool for studying the apelin signaling pathway and developing targeted therapies .

Propiedades

Fórmula molecular |

C19H21NO4S |

|---|---|

Peso molecular |

359.4 |

Clave InChI |

RSMZOLWJZGIWOV-CZIZESTLSA-N |

Apariencia |

Assay:≥95%A crystalline solid |

Sinónimos |

CID-46905036; (E)-4-methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1’-bi(cyclohexane)]-3,6-dien-2-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.